molecular formula C13H20O2 B14613622 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one CAS No. 58149-16-9

2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one

Cat. No.: B14613622
CAS No.: 58149-16-9
M. Wt: 208.30 g/mol
InChI Key: ZXFWLYFWFCYBEK-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxy group and an octynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one typically involves the reaction of cyclopentanone with an appropriate alkyne, such as 1-octyne, in the presence of a catalyst. One common method is the use of a base-catalyzed addition of the alkyne to the cyclopentanone, followed by oxidation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the addition of the alkyne to the cyclopentanone ring.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(oct-1-YN-1-YL)cyclopentan-1-one or 2-carboxy-2-(oct-1-YN-1-YL)cyclopentan-1-one.

    Reduction: Formation of 2-Hydroxy-2-(oct-1-EN-1-YL)cyclopentan-1-one or 2-Hydroxy-2-(octyl)cyclopentan-1-one.

    Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-cyclopenten-1-one: Similar structure but lacks the octynyl group.

    2-Hydroxy-3-methyl-2-cyclopenten-1-one: Contains a methyl group instead of an octynyl group.

    2-Hydroxy-3-ethyl-2-cyclopenten-1-one: Contains an ethyl group instead of an octynyl group.

Uniqueness

2-Hydroxy-2-(oct-1-YN-1-YL)cyclopentan-1-one is unique due to the presence of the long alkyne chain, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

58149-16-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-hydroxy-2-oct-1-ynylcyclopentan-1-one

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-10-13(15)11-8-9-12(13)14/h15H,2-6,8-9,11H2,1H3

InChI Key

ZXFWLYFWFCYBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1(CCCC1=O)O

Origin of Product

United States

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